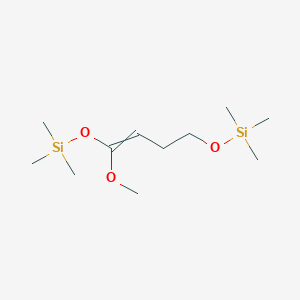![molecular formula C19H24O2 B14360094 1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene] CAS No. 90369-82-7](/img/structure/B14360094.png)
1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two benzene rings connected by a methylene bridge, with methoxymethyl and methyl groups attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] typically involves the reaction of 3-(methoxymethyl)-2-methylbenzene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Methylenebis[3-methylbenzene]: Similar structure but lacks the methoxymethyl groups.
1,1’-Methylenebis[2-methylbenzene]: Similar structure but with different substitution patterns on the benzene rings.
Uniqueness
1,1’-Methylenebis[3-(methoxymethyl)-2-methylbenzene] is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and interactions with other molecules
Propiedades
Número CAS |
90369-82-7 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-3-[[3-(methoxymethyl)-2-methylphenyl]methyl]-2-methylbenzene |
InChI |
InChI=1S/C19H24O2/c1-14-16(7-5-9-18(14)12-20-3)11-17-8-6-10-19(13-21-4)15(17)2/h5-10H,11-13H2,1-4H3 |
Clave InChI |
HVJGXSJSOLOYCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1COC)CC2=C(C(=CC=C2)COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
![Bis[3-(triethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14360022.png)
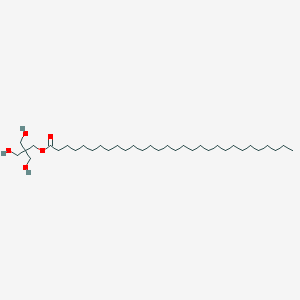

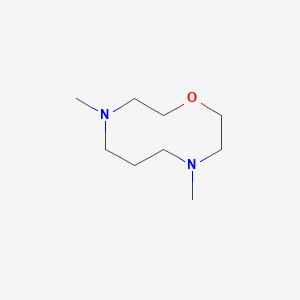
![2,4,4a,5,6,7-Hexahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B14360034.png)
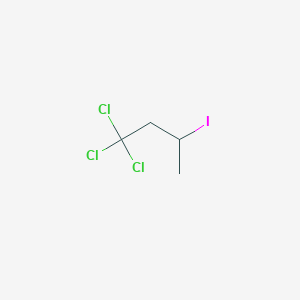
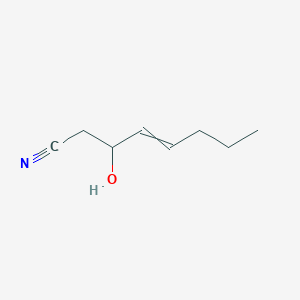
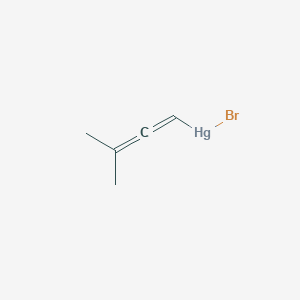
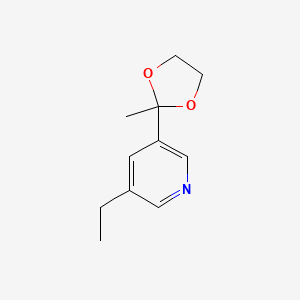
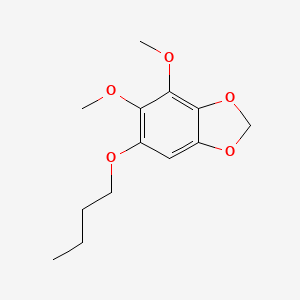
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
